7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Overview
Description
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitro group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of cyclopentanone with indole derivatives under specific conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 7’-amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], while oxidation can produce various nitroso derivatives .
Scientific Research Applications
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
7’-Amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the reduction of the nitro group.
7’-Nitroso-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the oxidation of the nitro group.
Spiro[cyclopentane-1,3’-indole] derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
The uniqueness of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its spirocyclic structure and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-5-3-4-9-11(10)13-8-12(9)6-1-2-7-12/h3-5,13H,1-2,6-8H2 |
InChI Key |
OUYFNUREUBLAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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